molecular formula C16H16O4 B8740138 2,2-Bis(4-methoxyphenyl)acetic acid CAS No. 4541-73-5

2,2-Bis(4-methoxyphenyl)acetic acid

Cat. No. B8740138
Key on ui cas rn: 4541-73-5
M. Wt: 272.29 g/mol
InChI Key: LZASYCDJCJCVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05595872

Procedure details

To neat morpholine (43.56 g, 0.5 mol) was added dichloroacetic acid (12.89 g, 0.1 mol) portionwise under argon, with ice bath. When the addition was finished, the ice bath was removed and the reaction was allowed to stand at ambient temperature for 16 hours. The reaction mixture was dissolved in a mixed solvent of 120 mL acetic acid and 12 mL H2O and was stirred at room temperature until it was clear. To the reaction was then added anisole (43.2 g, 0.4 mol) followed by 100 mL concentrated H2SO4 with ice bath keeping temperature less then 25° C. The reaction was stirred at room temperature for 16 hours and warmed to 60° C. for 3 hours. The reaction mixture was poured over the ice and was extracted with CHCl3. The CHCl3 layer was then washed with 1N NaOH then filtered. The aqueous solution was acidified with HCl to give a cloudy solution which crystallized upon standing at room temperature for 64 hours. The crystalline solid was filtered and rinsed with H2O to give the acid (15.2 g, 55%).
Quantity
43.56 g
Type
reactant
Reaction Step One
Quantity
12.89 g
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
55%

Identifiers

REACTION_CXSMILES
N1[CH2:6][CH2:5][O:4][CH2:3]C1.Cl[CH:8](Cl)[C:9]([OH:11])=[O:10].[C:13]1([O:19][CH3:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>OS(O)(=O)=O>[CH3:3][O:4][C:5]1[CH:6]=[CH:15][C:14]([CH:8]([C:16]2[CH:17]=[CH:18][C:13]([O:19][CH3:20])=[CH:14][CH:15]=2)[C:9]([OH:11])=[O:10])=[CH:13][CH:18]=1

Inputs

Step One
Name
Quantity
43.56 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
12.89 g
Type
reactant
Smiles
ClC(C(=O)O)Cl
Step Two
Name
Quantity
43.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
DISSOLUTION
Type
DISSOLUTION
Details
The reaction mixture was dissolved in a mixed solvent of 120 mL acetic acid and 12 mL H2O
CUSTOM
Type
CUSTOM
Details
25° C
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 60° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with CHCl3
WASH
Type
WASH
Details
The CHCl3 layer was then washed with 1N NaOH
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
to give a cloudy solution which
CUSTOM
Type
CUSTOM
Details
crystallized
WAIT
Type
WAIT
Details
upon standing at room temperature for 64 hours
Duration
64 h
FILTRATION
Type
FILTRATION
Details
The crystalline solid was filtered
WASH
Type
WASH
Details
rinsed with H2O

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(=O)O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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